4-Carbethoxyhexafluorobutyryl chloride
CAS No.: 18381-53-8
Cat. No.: VC21054000
Molecular Formula: C7H5ClF6O3
Molecular Weight: 286.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18381-53-8 |
|---|---|
| Molecular Formula | C7H5ClF6O3 |
| Molecular Weight | 286.55 g/mol |
| IUPAC Name | ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate |
| Standard InChI | InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 |
| Standard InChI Key | OLRXGDHRDQKNGW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F |
| Canonical SMILES | CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Fundamental Properties
4-Carbethoxyhexafluorobutyryl chloride, also known as ethyl hexafluoroglutaryl chloride, is a fluorinated acyl chloride with significant importance in analytical chemistry. This compound functions primarily as a derivatizing agent that enhances the volatility and detection sensitivity of various analytes.
Basic Identification Parameters
The compound possesses the following fundamental characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 18381-53-8 |
| Molecular Formula | C₇H₅ClF₆O₃ |
| Molecular Weight | 286.56 g/mol |
| Alternative Names | Ethyl hexafluoroglutaryl chloride, ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, 4CE-Hfba |
| Beilstein Reference | 1884844 |
| UN Number | 3265 |
Table 1: Identification parameters of 4-Carbethoxyhexafluorobutyryl chloride
Physical Characteristics
4-Carbethoxyhexafluorobutyryl chloride exhibits the following physical properties:
| Property | Characteristic |
|---|---|
| Physical State | Clear, colorless liquid |
| Boiling Point | 158-160°C |
| Refractive Index | 1.3590 |
| Density | 1.47 g/cm³ |
| Solubility | Compatible with common organic solvents |
| Purity (Commercial) | ≥97% |
Table 2: Physical properties of 4-Carbethoxyhexafluorobutyryl chloride
Chemical Reactivity and Structural Considerations
4-Carbethoxyhexafluorobutyryl chloride contains a highly reactive acyl chloride group attached to a fluorinated carbon chain. The compound's structure contains both an ester group (carbethoxy) and an acyl chloride functionality, which contribute to its unique reactivity profile.
Structural Features
The molecule possesses six fluorine atoms on its carbon backbone, which significantly affects its chemical behavior. The presence of these electronegative fluorine atoms increases the electrophilicity of the carbonyl carbon in the acyl chloride group, enhancing its reactivity toward nucleophiles such as amines and alcohols .
Reactivity Profile
The compound readily undergoes nucleophilic acyl substitution reactions, particularly with compounds containing hydroxyl, amino, or thiol groups. This reactivity forms the basis for its applications in derivatization chemistry, where it forms stable adducts with analytes containing these functional groups .
Applications in Analytical Chemistry
4-Carbethoxyhexafluorobutyryl chloride serves as a valuable tool in analytical chemistry, with primary applications in chromatographic analysis techniques.
Derivatization Agent for GC-MS Analysis
The most significant application of 4-Carbethoxyhexafluorobutyryl chloride is as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). Derivatization serves two essential purposes in GC-MS:
-
Reducing the polarity of high molecular weight polar compounds to enhance their volatility
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Increasing the molecular weight of volatile compounds to improve their mass spectral characteristics
The compound effectively derivatizes various functional groups, particularly amines, forming stable derivatives that exhibit improved chromatographic properties and distinctive mass spectral fragmentation patterns.
Applications in Drug Analysis and Toxicology
4-Carbethoxyhexafluorobutyryl chloride has established particular utility in the analysis of drugs of abuse and their metabolites:
Amphetamine and Methamphetamine Analysis
Numerous studies have demonstrated the effectiveness of 4-Carbethoxyhexafluorobutyryl chloride in the derivatization of amphetamine and methamphetamine for GC-MS analysis. The derivatization process significantly improves the chromatographic behavior of these compounds and produces characteristic mass spectral fragments that enhance identification specificity .
When used to derivatize methamphetamine, the compound produces derivatives with prominent mass fragments at m/z 308, 262, and 280, which provide distinctive spectral patterns for identification and quantification . This has practical implications for toxicological screening and forensic analysis.
| Ion (m/z) | Relative Abundance | Origin |
|---|---|---|
| 308 | High | Molecular ion |
| 262 | Medium-High | Fragment ion |
| 280 | Medium | Fragment ion |
| 91 | Medium | Fragment ion |
| 118 | Medium | Fragment ion |
Table 3: Major mass spectral fragments of methamphetamine after derivatization with 4-Carbethoxyhexafluorobutyryl chloride
Aniline Detection in Human Serum
A significant application involves the identification and quantification of aniline in human serum samples. Aniline exposure is associated with methemoglobinemia, a serious toxicological condition. Research has demonstrated that 4-Carbethoxyhexafluorobutyryl chloride can effectively derivatize aniline extracted from human serum, allowing for sensitive and specific detection using GC-MS .
The methodology involves:
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Extraction of aniline from alkaline serum using chloroform
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Derivatization with 50 microliters of 4-Carbethoxyhexafluorobutyryl chloride
This application represents an important advancement in toxicological analysis, as aniline is widely used in manufacturing processes for pharmaceuticals, dyes, photographic developers, and other common substances.
Comparative Analysis with Other Derivatizing Agents
To understand the unique advantages of 4-Carbethoxyhexafluorobutyryl chloride, it is instructive to compare it with other commonly used derivatizing agents.
Comparison with BSTFA and HFBA
| Derivatizing Agent | Target Functional Groups | Advantages | Limitations |
|---|---|---|---|
| 4-Carbethoxyhexafluorobutyryl chloride | Amines, alcohols | Produces distinctive mass fragments; Enhances GC separation | Moisture sensitive |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, carboxylic acids, amines | Versatile; Produces TMS derivatives | Less specific mass fragments for some compounds |
| HFBA (Heptafluorobutyric anhydride) | Amines, alcohols | Good for amphetamine compounds; Produces m/z 254, 210, 118, 91 fragments | Different fragmentation pattern than 4-Carbethoxyhexafluorobutyryl chloride |
Table 4: Comparison of 4-Carbethoxyhexafluorobutyryl chloride with other common derivatizing agents
Analytical Performance Characteristics
The analytical performance of 4-Carbethoxyhexafluorobutyryl chloride in various applications has been well-documented in research studies.
Sensitivity and Detection Limits
Studies investigating the performance of 4-Carbethoxyhexafluorobutyryl chloride in drug analysis have reported impressive analytical sensitivity. For instance, in methamphetamine analysis, methods employing this derivatizing agent have achieved limits of detection (LOD) and quantitation (LOQ) well below regulatory thresholds .
Internal Standard Considerations
An important technical consideration when using 4-Carbethoxyhexafluorobutyryl chloride for quantitative analysis involves the selection of appropriate internal standards. Research has demonstrated that using deuterated analogues such as methamphetamine-d11 rather than methamphetamine-d5 as internal standards can significantly improve ion mass ratio performance at low concentrations .
This improvement occurs because methamphetamine-d5 contributes m/z 91 and 118 ions to the same ions from non-deuterated methamphetamine, potentially causing ion mass ratios to exceed acceptance limits at low concentrations. In contrast, methamphetamine-d11 produces little or no detectable m/z 91 or 118, allowing for more consistent and accurate quantitation at concentrations well below regulatory cutoffs .
Practical Considerations for Laboratory Use
For laboratory professionals working with 4-Carbethoxyhexafluorobutyryl chloride, several practical considerations warrant attention.
Typical Derivatization Protocols
Standard derivatization procedures using 4-Carbethoxyhexafluorobutyryl chloride generally involve:
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Extraction of the analyte from its matrix
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Addition of 4-Carbethoxyhexafluorobutyryl chloride (typically 50 microliters)
-
Reaction at controlled temperature
The specific parameters may vary depending on the analyte and application requirements.
Future Research Directions
Several promising research directions could expand the utility of 4-Carbethoxyhexafluorobutyryl chloride in analytical chemistry:
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Development of automated derivatization protocols to improve reproducibility and throughput
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Application to emerging drugs of abuse and their metabolites
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Investigation of alternative detection systems beyond conventional GC-MS
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Exploration of microextraction techniques coupled with 4-Carbethoxyhexafluorobutyryl chloride derivatization for ultra-trace analysis
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